molecular formula C12H10Br2 B051720 1,8-Bis(bromomethyl)naphthalene CAS No. 2025-95-8

1,8-Bis(bromomethyl)naphthalene

Cat. No. B051720
CAS RN: 2025-95-8
M. Wt: 314.01 g/mol
InChI Key: GCZOMCDXYFMAGP-UHFFFAOYSA-N
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Description

1,8-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is used as a building block in organic synthesis . The compound has been studied using two-photon chemistry techniques .


Synthesis Analysis

1,8-Bis(bromomethyl)naphthalene has been used in the synthesis of indan-based unusual α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions .


Molecular Structure Analysis

The molecular structure of 1,8-Bis(bromomethyl)naphthalene has been studied using X-ray crystallography. It was found to have a vertical distortion with a 11.0° dihedral angle (α) between peri-substituents which disturbed the coplanarity of the naphthalene ring .


Chemical Reactions Analysis

The two-photon chemistry of 1,8-bis(bromomethyl)naphthalene has been studied using time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques .


Physical And Chemical Properties Analysis

1,8-Bis(bromomethyl)naphthalene is a crystalline compound with a melting point of 131-133 °C (lit.) . It has a molecular weight of 314.02 g/mol and a density of 1.72 g/cm3 .

Scientific Research Applications

Synthesis of Unusual α-Amino Acid Derivatives

Scientific Field

Organic Chemistry

Summary of Application

1,8-Bis(bromomethyl)naphthalene has been used in the synthesis of indan-based unusual α-amino acid derivatives . These derivatives can have various applications in the field of medicinal chemistry, including the development of new pharmaceuticals .

Methods of Application

The synthesis was carried out under solid-liquid phase-transfer catalysis conditions . This method involves the use of a catalyst to enable the transfer of a reactant from one phase to another and can increase the efficiency and selectivity of chemical reactions .

Results or Outcomes

The specific results or outcomes of this application, including any quantitative data or statistical analyses, were not provided in the source .

Study of Naphthalene Ring Distortion

Scientific Field

Physical Chemistry

Summary of Application

A systematic study on the distortion of a naphthalene ring was performed using steric repulsion between peri-substituents at the 1- and 8-positions . The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion to distort the naphthalene ring .

Methods of Application

The study involved the use of X-ray crystallography, which revealed that 1,8-bis(bromomethyl)naphthalene had a vertical distortion with a 11.0° dihedral angle (α) between peri-substituents which disturbed the coplanarity of the naphthalene ring .

Results or Outcomes

The study found that despite the bulkier substituents, the dihedral angle of 1,8-bis(dibromomethyl)naphthalene was smaller (α = 8.3°). In this case, horizontal distortion of the naphthalene ring increased . These distortions should non-electronically activate the naphthalene framework .

Two-Photon Chemistry

Summary of Application

The two-photon chemistry of 1,8-bis(bromomethyl)naphthalene has been studied using time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques . Two-photon chemistry involves the absorption of two photons to excite a molecule from one state to another .

Methods of Application

The study involved time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques . These techniques allow for the study of the intermediate states of chemical reactions .

Results or Outcomes

Negative Hyperconjugation

Summary of Application

A DFT calculation suggested that the inertness of 1,8-bis(dibromomethyl)naphthalene is presumably due to the negative hyperconjugation of the (dibromo)methyl group . Negative hyperconjugation is a concept in organic chemistry that explains the stability of certain chemical structures .

Methods of Application

The study involved the use of Density Functional Theory (DFT) calculations . DFT is a computational technique used to predict the structure and properties of molecules .

Results or Outcomes

The study found that the 1,8-bis(dibromomethyl)naphthalene was intact under the employed conditions . This suggests that the negative hyperconjugation of the (dibromo)methyl group contributes to the stability of the molecule .

Safety And Hazards

1,8-Bis(bromomethyl)naphthalene is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It is recommended to avoid breathing its dust and to use personal protective equipment when handling it .

properties

IUPAC Name

1,8-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZOMCDXYFMAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CBr)C(=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303037
Record name 1,8-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Bis(bromomethyl)naphthalene

CAS RN

2025-95-8
Record name 1,8-Bis(bromomethyl)naphthalene
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Record name 1,8-Bis(bromomethyl)naphthalene
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Record name 1,8-Bis(bromomethyl)naphthalene
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Synthesis routes and methods

Procedure details

A mixture of naphthalene-1,8-diyldimethanol (1.15 g, 6 mmol) and CH2Cl2 (10 mL) was stirred mechanically and PBr3 (1.2 mL) added dropwise over 20 mins. During the first half of the addition the solution refluxed spontaneously. After stirring overnight at room temperature, water was added dropwise with stirring over 20 min, which again caused refluxing and evolution of much HBr. After stirring for an additional 2 h, water was added and the layers separated and the organic layer washed with water. The organic layer was evaporated in vacuum to give the crude product, which was used directly without purification (1.6 g, 84%). 1H-NMR (CDCl3): 5.30 (s, 4H), 7.44 (m, 2H), 7.62 (m, 2H), 7.87 (m, 2H).
Quantity
1.15 g
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reactant
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10 mL
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1.2 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
VA Ozeryanskii, PA Vakhromova, AF Pozharskii - 2013 - pdfs.semanticscholar.org
A new 1, 5-diazacyclodecane-based proton sponge 9 has been prepared by treatment of 1, 8-di (methylamino) naphthalene (7) with 1, 8-bis (bromomethyl) naphthalene (8). Though the …
Number of citations: 4 pdfs.semanticscholar.org
KA Azam, PC Das, MK Hasan, SE Kabir - 1989 - nopr.niscpr.res.in
The monoanionic metal carbonylate, Na [MO(η 5 -C 5 H 5 )(CO) 3 ]reacts with 1,8- is(bromomethyl)naphthalene in refluxing THF to give the σ-bonded [C 10 H 6 (CH 2 ) 2 {Mo- (η 5 - C 5 …
Number of citations: 0 nopr.niscpr.res.in
K Owsianik, L Vendier, J Błaszczyk, L Sieroń - Tetrahedron, 2013 - Elsevier
A monoalkylated 1,8-bis(diphenylphosphino)naphthalene (dppn) was prepared by treating diphosphine with 1,8-bis(bromomethyl)naphthalene. Unprecedented cyclizations of …
Number of citations: 10 www.sciencedirect.com
AI Reza, K Iwai, N Nishiwaki - Molecules, 2023 - mdpi.com
A systematic study on the distortion of a naphthalene ring was performed using steric repulsion between peri-substituents at the 1- and 8-positions. The introduction of bromo groups …
Number of citations: 7 www.mdpi.com
W Adam, A Ouchi - Tetrahedron letters, 1992 - Elsevier
Argon ion laser-induced photolysis of 1,8-bis(bromomethyl)naphthalene (1) in the laser-jet with benzophenone as sensitizer gave ca. 8% (61% conversion) of acenaphthene (4) through …
Number of citations: 19 www.sciencedirect.com
A Ouchi, Y Koga, W Adam - Journal of the American Chemical …, 1997 - ACS Publications
Two-photon chemistry of 1,8-bis(bromomethyl)naphthalene (1a) and 1,8-bis(chloromethyl)naphthalene (1b) was studied by (a) laser photolysis with use of XeCl (308 nm), KrF (248 nm), …
Number of citations: 21 pubs.acs.org
T Kamada, N Wasada, O Yamamoto - … of the Chemical Society of Japan, 1976 - journal.csj.jp
Several 8,8,10,10-tetrasubstituted 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes (3–9), novel pericyclic compounds of naphthalene, have been prepared through the alkylation …
Number of citations: 27 www.journal.csj.jp
CK Bradsher, JP Sherer - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
Starting with the appropriate bis(bromomethyl)naphthalenes, 14a,16a‐diazoniaanthra[1,2‐a]‐anthracene salts (6), and the 4a,12a‐ (13, 14) 4a,8a‐(15) and 8a,16a‐diazoniadibenzo[b,k]…
Number of citations: 8 onlinelibrary.wiley.com
HB Singh, PK Khanna, SK Kumar - Journal of organometallic chemistry, 1980 - Elsevier
The reaction of 1,8-bis(bromomethyl)naphthalene with tellurium powder and sodium iodide gives the orange 3,5-naphtho-1-telluracyclohexane-1,1-diiodide which on reduction gives 3,5…
Number of citations: 6 www.sciencedirect.com
S Kotha, E Brahmachary - The Journal of Organic Chemistry, 2000 - ACS Publications
Conformationally constrained cyclic α-amino acid derivatives were synthesized under solid-liquid phase-transfer catalysis conditions. This methodology involves the bis-alkylation of …
Number of citations: 88 pubs.acs.org

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